AJS1669 free acid

Glycogen Synthase Activation Diabetes Metabolic Disorders

AJS1669 free acid is a direct, allosteric activator of muscle glycogen synthase 1 (GYS1), a mechanism distinct from metformin or pioglitazone. Ideal for in vitro/in vivo studies of insulin-independent glycogen synthesis, SAR exploration of the biphenyl-furan pharmacophore, and metabolic research where PPARγ-mediated weight gain is confounded. Orally bioavailable with validated in vivo efficacy in diabetic models. Immediate stock available.

Molecular Formula C26H21F2NO6S
Molecular Weight 513.5 g/mol
Cat. No. B10830295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAJS1669 free acid
Molecular FormulaC26H21F2NO6S
Molecular Weight513.5 g/mol
Structural Identifiers
SMILESCSC1=CC(=C(C=C1C2=CC=C(C=C2)OCC3=CC=C(O3)C(=O)N(CC4=CC=CO4)CC(=O)O)F)F
InChIInChI=1S/C26H21F2NO6S/c1-36-24-12-22(28)21(27)11-20(24)16-4-6-17(7-5-16)34-15-19-8-9-23(35-19)26(32)29(14-25(30)31)13-18-3-2-10-33-18/h2-12H,13-15H2,1H3,(H,30,31)
InChIKeyIQZYODALPHIPRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AJS1669 Free Acid (2-[[5-[[4-(4,5-difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid): Compound Class and Procurement Relevance Overview


The target compound, commonly designated AJS1669 free acid, is a small-molecule allosteric activator of muscle glycogen synthase 1 (GYS1) [1]. Its chemical structure features a unique biphenyl-furan scaffold substituted with difluoro and methylsulfanyl moieties, distinguishing it from conventional glucose-lowering agents such as biguanides (e.g., metformin), thiazolidinediones (e.g., pioglitazone), and sulfonylureas . The compound is orally bioavailable and has been characterized preclinically for its ability to enhance glycogen synthesis and improve metabolic parameters in diabetic mouse models [2].

Why Generic Substitution Fails for AJS1669 Free Acid: Mechanism-Specific Differentiation from Standard Antidiabetic Agents


Generic antidiabetic compounds such as metformin (AMPK activator) and pioglitazone (PPARγ agonist) operate via distinct and indirect mechanisms to influence glucose homeostasis; metformin does not directly activate glycogen synthase, while pioglitazone promotes insulin sensitization primarily through transcriptional modulation [1]. In contrast, AJS1669 free acid directly binds to and allosterically activates GYS1, the rate-limiting enzyme in glycogen synthesis, and this activation is further potentiated in the presence of glucose-6-phosphate . This direct enzymatic targeting cannot be replicated by off-patent agents that lack the specific biphenyl-furan pharmacophore required for GYS1 allosteric modulation. Consequently, substituting AJS1669 with a generic antidiabetic compound would alter the experimental mechanism and confound studies designed to interrogate direct glycogen synthase activation pathways [2].

AJS1669 Free Acid: Quantitative Evidence of Differentiation Versus Closest Comparators and In-Class Candidates


Direct Allosteric GYS1 Activation Potency: AJS1669 Free Acid Versus Metformin and Pioglitazone

AJS1669 free acid functions as a direct allosteric activator of muscle glycogen synthase 1 (GYS1), a mechanism fundamentally distinct from metformin and pioglitazone. In vitro enzyme assays demonstrate that AJS1669 activates human GYS1 with an EC50 of 5.2 µM . In contrast, metformin does not directly activate glycogen synthase; rather, it decreases glycogen synthesis in cultured rat hepatocytes with an IC50 of 196.5 µM, representing an opposite functional effect [1]. Pioglitazone enhances insulin-stimulated glycogen synthase activity only indirectly via PPARγ agonism and requires insulin co-stimulation; no direct activation EC50 against isolated GYS1 has been reported for pioglitazone [2].

Glycogen Synthase Activation Diabetes Metabolic Disorders

Patent-Defined Chemical Space: Structural Differentiation from Closest Furan-Containing Glycogen Synthase Activators

The patent family (US2016/0016932 and equivalents) defining the AJS1669 chemical scaffold explicitly claims a series of heterocyclic amidocarboxylic acid compounds as glycogen synthase activators. Within this patent, a close structural analog—2-[[5-[[4-(4,5-difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(2-methoxyethyl)amino]acetic acid—was reported to activate human glycogen synthase with an EC50 of <0.003 µM (<3 nM) [1]. This analog differs from AJS1669 only by substitution of the furan-2-ylmethyl group with a 2-methoxyethyl moiety, yet the free acid form of AJS1669 (EC50 = 5.2 µM) remains the more widely characterized and commercially available compound. This patent-defined chemical space creates a protected structural niche that generic antidiabetic agents cannot occupy, as they lack the requisite biphenyl-furan-carboxylic acid core .

Medicinal Chemistry Structure-Activity Relationship Chemical Patent

In Vivo Glycemic Efficacy in Diabetic ob/ob Mice: AJS1669 Free Acid Versus Pioglitazone

In a 4-week repeated administration study in ob/ob mice, AJS1669 free acid reduced blood glucose and hemoglobin A1c (HbA1c) levels, and improved glucose tolerance in a dose-dependent manner [1]. While direct head-to-head in vivo comparison data with pioglitazone in the same study are not available, the magnitude of glycemic improvement observed with AJS1669 is comparable to that reported for pioglitazone in similar ob/ob mouse models. Notably, AJS1669 treatment also decreased body fat mass and upregulated genes involved in mitochondrial fatty acid oxidation—a phenotype distinct from pioglitazone, which is associated with weight gain in clinical use [2].

In Vivo Pharmacology Type 2 Diabetes Metabolic Disease

Glucose-6-Phosphate Potentiation: Unique Allosteric Synergy Not Observed with Metformin or Pioglitazone

In vitro characterization of AJS1669 revealed that its GYS1 activation is further potentiated in the presence of glucose-6-phosphate (G6P), the physiological allosteric activator of glycogen synthase [1]. This synergistic potentiation is a unique feature of the AJS1669-GYS1 interaction and is not observed with metformin or pioglitazone, as neither compound directly activates GYS1 . The enhancement of GYS1 activity by AJS1669 in the presence of G6P suggests that the compound amplifies the endogenous regulatory mechanism of glycogen synthesis, potentially conferring greater metabolic context specificity.

Enzyme Kinetics Allosteric Modulation Glycogen Metabolism

Optimal Research and Industrial Application Scenarios for AJS1669 Free Acid Based on Quantified Differentiation


Direct Glycogen Synthase Activation Studies Without Insulin-Signaling Confounding

AJS1669 free acid is uniquely suited for in vitro and in vivo studies requiring direct, allosteric activation of muscle glycogen synthase 1 (GYS1) independent of insulin receptor signaling or AMPK activation. Unlike metformin and pioglitazone, which operate through indirect mechanisms, AJS1669 provides a clean pharmacological tool to interrogate GYS1-mediated glycogen synthesis and its downstream metabolic effects [1]. This is particularly valuable in systems where insulin sensitivity is intentionally varied or in genetic models of insulin resistance where indirect activators may show blunted efficacy.

Structure-Activity Relationship (SAR) Studies Within the Protected Biphenyl-Furan Chemical Series

The patent-defined chemical space encompassing AJS1669 and its analogs (e.g., the <3 nM 2-methoxyethyl derivative) establishes a robust foundation for SAR exploration [1]. Procurement of AJS1669 free acid enables medicinal chemistry teams to systematically modify the amino acid side chain, furan substitution pattern, and biphenyl substitution while benchmarking against a well-characterized reference compound with documented EC50 and in vivo efficacy. This scenario is directly supported by the steep potency gradient observed between AJS1669 and its 2-methoxyethyl analog.

Metabolic Phenotyping in Diabetic Mouse Models Requiring Body Fat Reduction

In vivo studies in ob/ob mice demonstrate that AJS1669 reduces blood glucose, HbA1c, and body fat mass over 4 weeks of oral administration, while concurrently upregulating genes involved in mitochondrial fatty acid oxidation [1]. This phenotype—improved glycemic control accompanied by fat mass reduction—is not observed with pioglitazone, which is associated with weight gain. Researchers investigating novel insulin sensitizers that avoid the adverse weight gain profile of PPARγ agonists will find AJS1669 to be a uniquely informative positive control or lead compound.

Allosteric Mechanism of Action Studies Exploiting Glucose-6-Phosphate Synergy

The observed potentiation of AJS1669 activity by glucose-6-phosphate (G6P) provides a distinctive experimental handle for studying allosteric regulation of glycogen synthase [1]. This feature enables experiments designed to dissect the interplay between pharmacological activation and physiological substrate-level regulation, which is not possible with indirect metabolic modulators. Structural biology and enzymology studies focused on the GYS1 allosteric binding pocket will benefit from the unique G6P-synergistic activation profile of AJS1669.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AJS1669 free acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.